Tak1-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

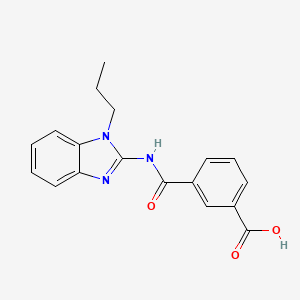

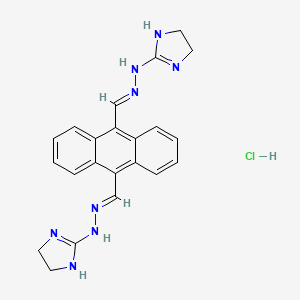

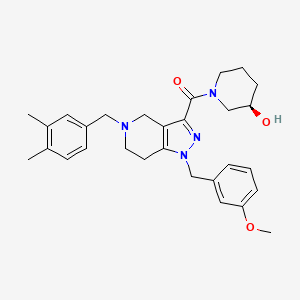

Tak1-IN-4 is a selective inhibitor of transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family. TAK1 plays a crucial role in various cellular processes, including inflammation, immune response, and cell survival. By inhibiting TAK1, this compound has potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where TAK1 is implicated .

Preparation Methods

The synthesis of Tak1-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Formation of the core structure: This involves the construction of the central scaffold of this compound through a series of condensation and cyclization reactions.

Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.

Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry

Chemical Reactions Analysis

Tak1-IN-4 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.

Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the this compound scaffold.

Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Tak1-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of TAK1 in various chemical pathways and reactions.

Biology: Employed in cellular and molecular biology research to investigate TAK1-mediated signaling pathways and their effects on cell function.

Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, rheumatoid arthritis, and other inflammatory conditions by inhibiting TAK1 activity.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting TAK1 .

Mechanism of Action

Tak1-IN-4 exerts its effects by selectively inhibiting TAK1. TAK1 is activated by various stimuli, including cytokines and stress signals, leading to the phosphorylation and activation of downstream signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By inhibiting TAK1, this compound prevents the activation of these downstream pathways, thereby modulating inflammatory and immune responses .

Comparison with Similar Compounds

Tak1-IN-4 can be compared with other TAK1 inhibitors, such as:

Takinib: Another selective TAK1 inhibitor with similar applications in inflammatory diseases and cancer.

Imidazo[1,2-b]pyridazine derivatives: These compounds also inhibit TAK1 and have shown efficacy in treating multiple myeloma.

Type II and c-helix-out inhibitors: These inhibitors target TAK1 through different binding modes and have distinct selectivity profiles.

This compound is unique in its specific structure and binding affinity, making it a valuable tool for studying TAK1-related pathways and developing new therapeutic strategies.

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

3-[(1-propylbenzimidazol-2-yl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C18H17N3O3/c1-2-10-21-15-9-4-3-8-14(15)19-18(21)20-16(22)12-6-5-7-13(11-12)17(23)24/h3-9,11H,2,10H2,1H3,(H,23,24)(H,19,20,22) |

InChI Key |

OWYWEJQTFNMMSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

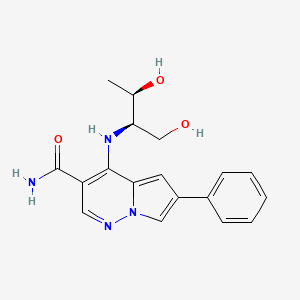

![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)

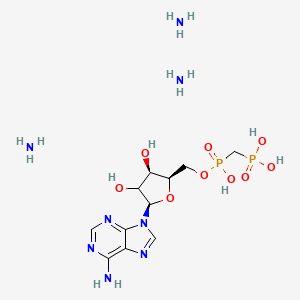

![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854403.png)

![2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B10854413.png)

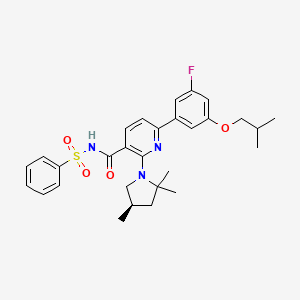

![N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)